

Spectroscopic Profile of 1-Benzyl-3-(ethylamino)pyrrolidine: A Technical Guide

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Compound of Interest

Compound Name: 1-Benzyl-3-(ethylamino)pyrrolidine

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Executive Summary

1-Benzyl-3-(ethylamino)pyrrolidine is a substituted pyrrolidine with potential applications in medicinal chemistry and drug development. A thorough understanding of its structural and electronic properties through spectroscopic analysis is crucial for its application in synthesis and as a reference standard. This technical guide provides a summary of the expected spectroscopic data (NMR, IR, and MS) for **1-Benzyl-3-(ethylamino)pyrrolidine**. Due to the limited availability of published experimental spectra for this specific compound, the following data is largely predictive, based on established principles of spectroscopy and data from structurally similar compounds. This guide also outlines standardized experimental protocols for acquiring such data and presents a logical workflow for spectroscopic analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted and expected spectroscopic data for **1-Benzyl-3-(ethylamino)pyrrolidine**.

Table 1: Predicted ^1H NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Multiplicity	Number of Protons	Assignment
~ 7.25 - 7.40	Multiplet	5H	Aromatic protons (C ₆ H ₅)
~ 3.60	Singlet	2H	Benzyl CH ₂
~ 2.80 - 3.20	Multiplet	1H	Pyrrolidine CH at C3
~ 2.50 - 2.90	Multiplet	2H	Ethyl CH ₂
~ 2.20 - 2.70	Multiplet	4H	Pyrrolidine CH ₂ at C2 and C5
~ 1.80 - 2.10	Multiplet	2H	Pyrrolidine CH ₂ at C4
~ 1.10	Triplet	3H	Ethyl CH ₃
~ 1.50 (broad)	Singlet	1H	Amine NH

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ , ppm)	Assignment
~ 138 - 140	Quaternary Aromatic Carbon (C-ipso)
~ 128 - 129	Aromatic CH (C-ortho, C-meta)
~ 127	Aromatic CH (C-para)
~ 60	Benzyl CH ₂
~ 55 - 60	Pyrrolidine CH ₂ at C2 and C5
~ 50 - 55	Pyrrolidine CH at C3
~ 45	Ethyl CH ₂
~ 30 - 35	Pyrrolidine CH ₂ at C4
~ 15	Ethyl CH ₃

Table 3: Expected Infrared (IR) Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3300 - 3500	Weak-Medium, Broad	N-H Stretch (secondary amine)
3000 - 3100	Medium	Aromatic C-H Stretch
2800 - 3000	Medium	Aliphatic C-H Stretch
1600, 1495, 1450	Medium-Weak	Aromatic C=C Bending
1100 - 1200	Medium	C-N Stretch
700 - 750 and 690-710	Strong	Aromatic C-H Bending (monosubstituted)

Table 4: Expected Mass Spectrometry (MS) Data

m/z	Interpretation
204	[M] ⁺ (Molecular Ion)
91	[C ₇ H ₇] ⁺ (Tropylium ion, characteristic for benzyl group)
113	[M - C ₇ H ₇] ⁺ (Loss of benzyl group)
175	[M - C ₂ H ₅] ⁺ (Loss of ethyl group)
Fragments corresponding to the pyrrolidine ring cleavage	

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of **1-Benzyl-3-(ethylamino)pyrrolidine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 5-10 mg of the purified compound is dissolved in 0.6-0.8 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃OD) in a 5 mm NMR tube.

- Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.
- ^1H NMR Acquisition:
 - A standard one-pulse sequence is used.
 - The spectral width is set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
 - A sufficient number of scans (e.g., 16-64) are acquired to achieve an adequate signal-to-noise ratio.
 - Data is processed with Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
- ^{13}C NMR Acquisition:
 - A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to simplify the spectrum and provide information on the number of attached protons.
 - The spectral width is set to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
 - A larger number of scans is typically required due to the lower natural abundance of ^{13}C .
 - Data processing is similar to that for ^1H NMR.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - Neat Liquid: A drop of the liquid sample is placed between two KBr or NaCl plates to form a thin film.
 - Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal.

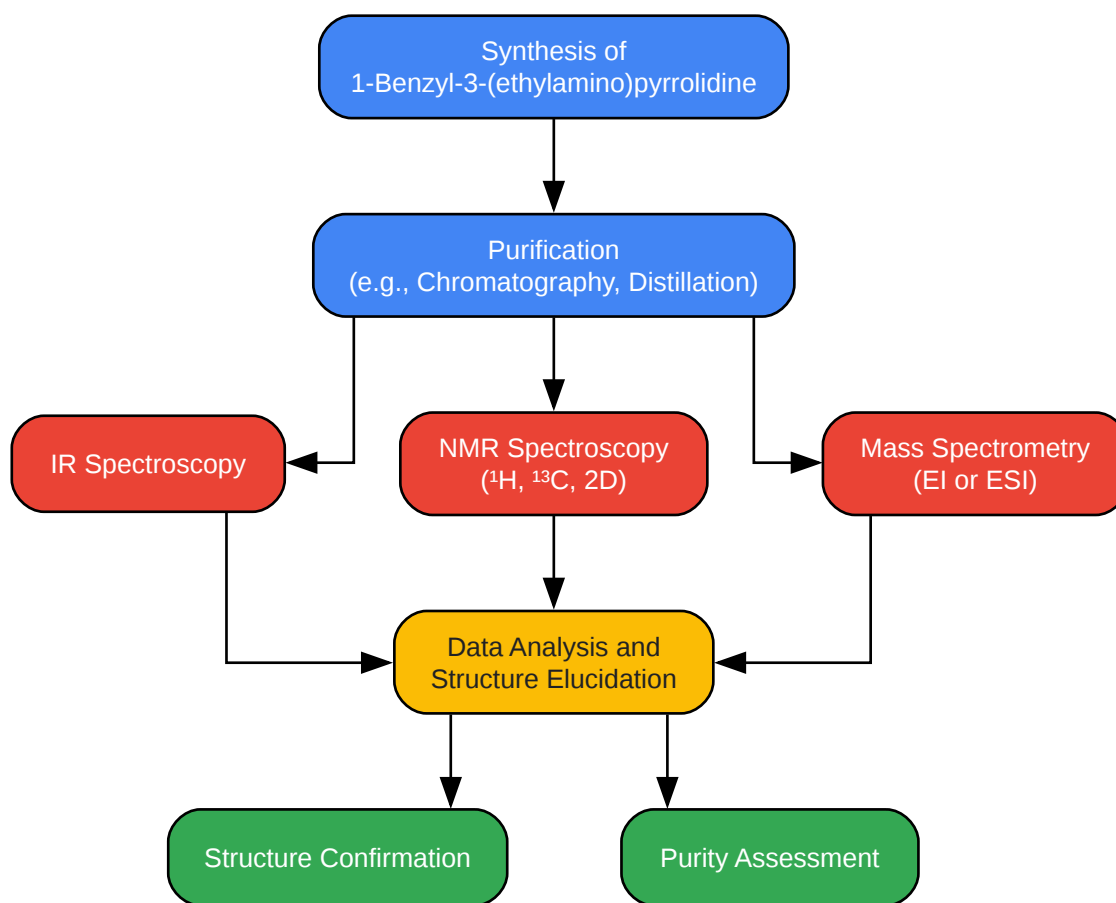
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition:
 - A background spectrum of the empty sample holder or clean ATR crystal is recorded.
 - The sample is placed in the spectrometer, and the spectrum is acquired over the mid-IR range (typically 4000-400 cm^{-1}).
 - The final spectrum is presented as transmittance or absorbance versus wavenumber.

Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced via direct infusion, or coupled with a separation technique such as gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization:
 - Electron Ionization (EI): Suitable for volatile and thermally stable compounds, typically used with GC-MS.
 - Electrospray Ionization (ESI): Suitable for less volatile or thermally labile compounds, typically used with LC-MS.
- Instrumentation: A mass spectrometer (e.g., quadrupole, time-of-flight, or ion trap) is used to separate and detect the ions.
- Data Acquisition: The mass spectrum is acquired over a relevant mass-to-charge (m/z) range to observe the molecular ion and characteristic fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the characterization of a synthesized compound such as **1-Benzyl-3-(ethylamino)pyrrolidine**.



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Caption: Workflow for the synthesis and spectroscopic characterization.

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